molecular formula C9H10FN B140933 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-39-8

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B140933
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-UHFFFAOYSA-N
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Description

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H10FN . It is also known as “®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” and has a molecular weight of 187.64 . It is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Dopamine Receptor Agonists

Research conducted by Di Stefano et al. (2005) explored the synthesis of compounds related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, particularly trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes. These compounds demonstrated potential as dopamine D(2)-like agonists, affecting cGMP levels in rat neostriatal membranes (Di Stefano et al., 2005).

Synthesis of Indanone Analogues

Rahimpour et al. (2018) developed a novel method for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives, starting from 4-fluorobenzaldehyde and 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one. These 1-indanones hold potential for various applications in chemistry and pharmaceuticals (Rahimpour et al., 2018).

Antibacterial Agents

A study by Joshi et al. (1981) synthesized new fluorine-containing indole-2,3-dione derivatives, including compounds related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, showing antibacterial activity against Gram-positive and Gram-negative bacteria (Joshi et al., 1981).

Efficient Synthesis of Amines

Prashad et al. (2006) described an efficient synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a compound related to 5-Fluoro-2,3-dihydro-1H-inden-1-amine, showcasing its potential in chemical manufacturing (Prashad et al., 2006).

Use as a Pre-column Derivatizing Reagent

B'hymer et al. (2003) discussed the use of Marfey's reagent, which includes compounds like 5-Fluoro-2,3-dihydro-1H-inden-1-amine, for the separation of enantiomeric isomers of amino acids and amines, highlighting its utility in analytical chemistry (B'hymer et al., 2003).

Anticancer Activity

Reddy et al. (2015) synthesized new derivatives of 1,2,4-triazolo[4,3-a]-quinoline incorporating 5-Fluoro-2,3-dihydro-1H-inden-1-amine, demonstrating significant anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Safety And Hazards

The compound “®-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is associated with certain hazards. It has been classified under GHS07 and carries the signal word "Warning" . The hazard statements associated with this compound are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586580
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS RN

148960-33-2
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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